molecular formula C25H18FN3O2 B11600550 (5E)-5-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylidene}-3-phenylimidazolidine-2,4-dione

(5E)-5-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylidene}-3-phenylimidazolidine-2,4-dione

Cat. No.: B11600550
M. Wt: 411.4 g/mol
InChI Key: HCVNHFZJJQAUPS-HYARGMPZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5E)-5-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylidene}-3-phenylimidazolidine-2,4-dione is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylidene}-3-phenylimidazolidine-2,4-dione typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the fluorobenzyl group. The final step involves the formation of the imidazolidine-2,4-dione ring through a cyclization reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(5E)-5-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylidene}-3-phenylimidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The fluorobenzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, are crucial for achieving desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, altering the compound’s properties.

Scientific Research Applications

Chemistry

In chemistry, (5E)-5-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylidene}-3-phenylimidazolidine-2,4-dione is studied for its unique structural properties and potential as a building block for more complex molecules.

Biology

Biologically, this compound is investigated for its potential interactions with various biomolecules, which could lead to the development of new biochemical tools or therapeutic agents.

Medicine

In medicine, research focuses on the compound’s potential as a drug candidate, particularly for its ability to interact with specific molecular targets and pathways.

Industry

Industrial applications may include its use in the synthesis of advanced materials or as a precursor for other valuable compounds.

Mechanism of Action

The mechanism by which (5E)-5-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylidene}-3-phenylimidazolidine-2,4-dione exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired biological outcomes. For example, it may bind to enzymes or receptors, altering their activity and triggering downstream effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (5E)-5-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylidene}-3-phenylimidazolidine-2,4-dione apart is its unique combination of an indole moiety and an imidazolidine-2,4-dione core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable subject of study for various scientific applications.

Properties

Molecular Formula

C25H18FN3O2

Molecular Weight

411.4 g/mol

IUPAC Name

(5E)-5-[[1-[(4-fluorophenyl)methyl]indol-3-yl]methylidene]-3-phenylimidazolidine-2,4-dione

InChI

InChI=1S/C25H18FN3O2/c26-19-12-10-17(11-13-19)15-28-16-18(21-8-4-5-9-23(21)28)14-22-24(30)29(25(31)27-22)20-6-2-1-3-7-20/h1-14,16H,15H2,(H,27,31)/b22-14+

InChI Key

HCVNHFZJJQAUPS-HYARGMPZSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)F)/NC2=O

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)F)NC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.